molecular formula C13H24O2 B12325218 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane CAS No. 502559-01-5

2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane

Cat. No.: B12325218
CAS No.: 502559-01-5
M. Wt: 212.33 g/mol
InChI Key: LRQLMHKYZWMZLR-UHFFFAOYSA-N
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Description

2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro[2.4]heptane core with two ethyl groups attached to the 2 and 6 positions, and two oxygen atoms forming a dioxane ring. It is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

The synthesis of 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity .

Chemical Reactions Analysis

2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:

Scientific Research Applications

2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

502559-01-5

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2,2,5,5-tetraethyl-1,6-dioxaspiro[2.4]heptane

InChI

InChI=1S/C13H24O2/c1-5-11(6-2)9-13(10-14-11)12(7-3,8-4)15-13/h5-10H2,1-4H3

InChI Key

LRQLMHKYZWMZLR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2(CO1)C(O2)(CC)CC)CC

Origin of Product

United States

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